
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-Dimethylphenyl)formamide” is a compound that is related to “Amitraz”, an insecticide and acaricide . It has a molecular formula of C9H11NO and a molecular weight of 149.19 .
Synthesis Analysis
Amitraz, a compound related to “N-(2,4-dimethylphenyl)formamide”, is known to degrade into N-(2,4-dimethylphenyl)-N’-methylformamidine and N-(2,4-dimethylphenyl) formamide under less acidic conditions .Molecular Structure Analysis
“N-(2,4-Dimethylphenyl)formamide” has a molecular formula of C9H11NO and a molecular weight of 149.19 . Another related compound, “N-(2,4-Dimethylphenyl)-N-methylimidoformamide”, has a molecular formula of C10H14N2 and a molecular weight of 162.23 .Physical And Chemical Properties Analysis
“N-(2,4-Dimethylphenyl)formamide” has a molecular formula of C9H11NO and a molecular weight of 149.19 . Another related compound, “N-(2,4-Dimethylphenyl)-N-methylimidoformamide”, has a molecular formula of C10H14N2 and a molecular weight of 162.23 .Wissenschaftliche Forschungsanwendungen
Neurotoxicity Studies
The compound has been utilized in neurotoxicity studies to assess the cytotoxic effects on neuronal cells. It serves as a model compound to understand the mechanisms of neurotoxic pesticides and their metabolites, providing insights into their impact on human health .
Computational Toxicology
In silico predictive computational toxicology methods employ the compound to predict its behavior within biological systems. This includes assessing its ability to cross the blood-brain barrier and potential interactions with various receptors .
Organic Synthesis
This chemical serves as a reagent in organic synthesis, aiding in the creation of complex organic compounds. Its properties make it suitable for use in various chemical reactions that form the basis of synthetic chemistry .
Polymer Synthesis
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a key component in the synthesis of polymers such as poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET), which have widespread industrial applications .
Mass Spectrometry
The compound has applications in mass spectrometry, where it may be used as a standard or reference material. It helps in the identification and quantification of complex biological samples, advancing clinical research .
Sensor Development
Research into sensor technology utilizes this compound for its unique properties. It can be part of the development of diagnostic tools or sensors that detect specific biological or chemical substances .
Environmental Impact Studies
The compound’s environmental fate and transport can be studied to understand its persistence and effects on ecosystems. This research is crucial for developing strategies to mitigate any potential environmental risks .
Educational and Training Programs
Lastly, the compound is used in educational settings, particularly in university research labs, to train students in scientific research methodologies, experimental design, and data analysis as part of advanced science programs .
Wirkmechanismus
Amitraz, a compound related to “N-(2,4-dimethylphenyl)formamide”, is known to have an insect repellent effect, works as an insecticide and also as a pesticide synergist. Its effectiveness is traced back to alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system and inhibition of monoamine oxidases and prostaglandin synthesis .
Safety and Hazards
“N-2,4-DIMETHYLPHENYL-N’-METHYLFORMAMIDINE” is a compound that is related to “N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide”. It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-5-6-11(10(2)7-9)15-22(20,21)12-8-16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQWHAXTXXRZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)
![Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate](/img/structure/B2865018.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2865019.png)


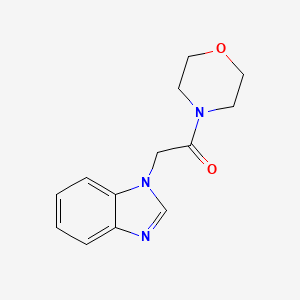
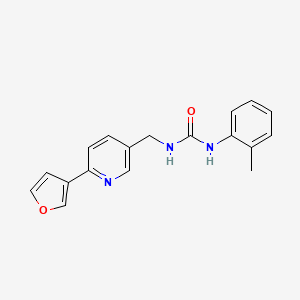
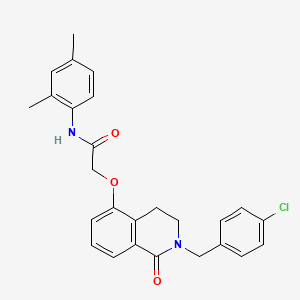
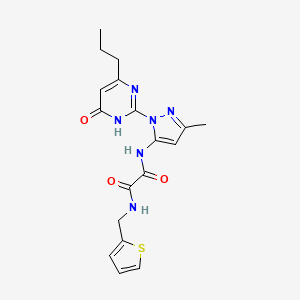
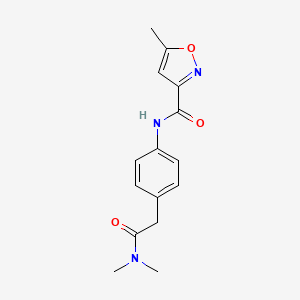
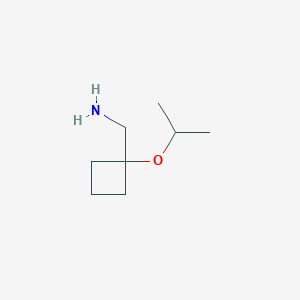

![tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate](/img/structure/B2865038.png)
